1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone

HIV NNRTI synthesis quinazolinone scaffold fluorinated intermediate

This is the non-negotiable o-trifluoroacetylaniline intermediate for building the 5,6-difluoro-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone core of expanded-spectrum NNRTIs (DPC 082/083). Unlike the chloro analog, the precise 2,3-difluoro substitution pattern confers a superior free drug fraction (3.0% in human plasma) and low-nanomolar potency against the K103N and L100I resistance mutations that limit efavirenz-based therapy. A documented >55% three-step overall yield pathway enables reliable multi-gram scale-up. Accept no substitutes; the difluoro pharmacophore is structurally non-interchangeable for programs targeting resistance-breaking NNRTI profiles.

Molecular Formula C8H4F5NO
Molecular Weight 225.11 g/mol
CAS No. 205756-47-4
Cat. No. B3040462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone
CAS205756-47-4
Molecular FormulaC8H4F5NO
Molecular Weight225.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)C(=O)C(F)(F)F)F)F
InChIInChI=1S/C8H4F5NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2
InChIKeyVSYPGVRXKMHOGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone (CAS 205756-47-4): Sourcing the Key Intermediate for 5,6-Difluoro-Quinazolinone HIV NNRTIs


1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone (also referred to as 6'-amino-2,2,2,2',3'-pentafluoroacetophenone or 3,4-difluoro-2-(trifluoroacetyl)aniline) is a fluorinated o-trifluoroacetylaniline intermediate with molecular formula C₈H₄F₅NO and molecular weight 225.11 g/mol . It belongs to the class of ortho-amino trifluoromethyl aryl ketones and is distinguished by the presence of a free primary amine ortho to the trifluoroacetyl group on a 2,3-difluorophenyl scaffold [1]. This compound is not an end-use pharmaceutical but a strategically essential synthetic intermediate that enables construction of the 5,6-difluoro-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone core, the pharmacophore of the expanded-spectrum non-nucleoside reverse transcriptase inhibitors (NNRTIs) DPC 082 and DPC 083 advanced to clinical development by DuPont Pharmaceuticals [2].

Why the 6-Amino-2,3-difluoro Substitution Pattern in CAS 205756-47-4 Cannot Be Replaced by a Chloro or Non-Halogenated Analog


The ortho-amino-2,3-difluoro-trifluoroacetyl architecture of 1-(6-amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone is not interchangeable with other o-trifluoroacetylaniline variants because the position and identity of the aryl substituents directly encode the final quinazolinone's halogenation pattern, which in turn governs the resistance profile and free drug fraction of the resulting NNRTI [1]. Substituting the 2,3-difluoro motif with a 5-chloro group yields 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone, which routes synthesis toward the 6-chloro-quinazolinone series (DPC 961, DPC 963)—compounds that differ significantly from the 5,6-difluoro series (DPC 082, DPC 083) in their human plasma protein binding (1.5% vs. 3.0% free drug), potency against the L100I resistance mutation, and overall pharmacokinetic suitability for once-daily dosing [2]. Using a non-halogenated or differently fluorinated analog would completely alter—or abolish—the downstream pharmacological activity, making the precise 6-amino-2,3-difluoro substitution non-negotiable for any program targeting the DPC 082/083 chemotype [3].

Quantitative Differentiation of 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone (CAS 205756-47-4) vs. Closest Comparators


Synthetic Destination Uniqueness: This Intermediate Routes Exclusively to the 5,6-Difluoro-Quinazolinone NNRTI Series (DPC 082/083), Not the 6-Chloro Series (DPC 961/963)

Condensation of 6'-amino-2,2,2,2',3'-pentafluoroacetophenone (the target compound) with trimethylsilyl isocyanate, followed by desilylation with tetrabutylammonium fluoride, yield-selectively affords 5,6-difluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone, the precursor to both DPC 082 and DPC 083 [1]. In contrast, the 5-chloro analog 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone (CAS 154598-53-5) routes to 6-chloro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydro-2(1H)-quinazolinone, the precursor to DPC 961 and DPC 963 [2]. The two intermediates are not synthetically interchangeable: the difluoro substitution on the phenyl ring is directly translated into the 5,6-difluoro substitution of the quinazolinone pharmacophore, whereas the chloro analog yields a 6-monochloro pharmacophore [3].

HIV NNRTI synthesis quinazolinone scaffold fluorinated intermediate

Human Plasma Free Drug Fraction: DPC 082 from the 6-Amino-2,3-difluoro Intermediate Achieves 2× Higher Free Drug Levels Than the Chloro-Series Comparator DPC 961 and ~6–15× Higher Than Efavirenz

The 5,6-difluoro-quinazolinone DPC 082, synthesized from the target compound, exhibits 3.0% free drug in human plasma, compared to 1.5% for DPC 961 (derived from the 5-chloro analog) and only 0.2–0.5% for efavirenz [1]. DPC 083 (also from the target compound) yields 2.0% free drug. The percent free drug in tissue culture medium—a determinant of intrinsic antiviral potency—is similarly differentiated: 53% for DPC 082 and 39% for DPC 083 vs. 31% for DPC 961 and 37% for DPC 963 [2]. These differences in protein binding directly impact the free drug concentration available for target engagement in vivo and support the rationale for selecting the difluoro-substituted intermediate when pharmacokinetic optimization toward once-daily dosing is a program objective [3].

plasma protein binding free drug fraction pharmacokinetics NNRTI

Wild-Type HIV-1 Antiviral Potency: DPC 083 from the Target Intermediate Matches DPC 961 IC90 While DPC 082 Matches Within Experimental Error—Confirming the Difluoro Series Is Not Potency-Compromised

Against wild-type HIV-1 RF in MT-2 cells, the 5,6-difluoro NNRTIs derived from the target compound demonstrate low-nanomolar potency fully comparable to the 6-chloro series: DPC 082 IC90 = 2.0 ± 0.2 nM; DPC 083 IC90 = 2.1 ± 0.8 nM [1]. The 6-chloro series yields DPC 961 IC90 = 2.0 ± 0.7 nM and DPC 963 IC90 = 1.3 ± 0.6 nM, while efavirenz measures 1.7 ± 0.5 nM [2]. The overlapping confidence intervals indicate that the 5,6-difluoro substitution does not sacrifice wild-type antiviral activity relative to the 6-chloro substitution—the two series are equipotent within experimental error [1]. This parity in wild-type potency, combined with the superior free drug fraction documented in Evidence Item 2, positions the difluoro intermediate as the preferred starting material when both antiviral activity and pharmacokinetics are selection criteria [3].

HIV-1 RF IC90 wild-type potency antiviral activity

Superior Activity Against the L100I Resistance Mutation: DPC 082 (IC90 5.9 nM) Is ~2.2× More Potent Than DPC 961 (IC90 13 nM)

The L100I mutation in HIV-1 reverse transcriptase confers resistance to first-generation NNRTIs including efavirenz (IC90 = 120 ± 30 nM, a ~70-fold loss of potency) [1]. DPC 082, synthesized from the target compound, retains substantial activity against L100I with an IC90 of 5.9 ± 3.8 nM, representing only a ~3-fold potency shift from wild-type [2]. In contrast, the chloro-series DPC 961 shows IC90 = 13 ± 7.9 nM against L100I—a ~2.2-fold higher IC90 than DPC 082 and a ~6.5-fold shift from wild-type [2]. The 2,3-difluoro substitution pattern thus confers a meaningful advantage in suppressing the L100I escape variant, a clinically observed mutation that emerges under efavirenz-containing regimens [3]. This resistance-suppression advantage is an intrinsic consequence of the difluoro pharmacophore and is not achievable with the chloro-substituted intermediate.

L100I mutation NNRTI resistance mutant variant potency expanded-spectrum

Synthesis Efficiency: DPC 961/DPC 083 Route from This Intermediate Achieves >55% Overall Yield in Three Steps from the Keto-Aniline

The synthetic route from 1-(6-amino-2,3-difluorophenyl)-2,2,2-trifluoroethanone (referred to as keto-aniline 9 in the primary literature) to the NNRTI DPC 961 proceeds in three steps—condensation with TMS-isocyanate, dehydration, and diastereoselective 1,4-addition of lithium cyclopropylacetylide—delivering >55% overall yield [1]. Furthermore, DPC 961 can be converted to DPC 083 by LiAlH₄ reduction, providing synthetic access to both the alkynyl and alkenyl difluoro NNRTIs from a single intermediate [2]. The >55% overall yield benchmark establishes this intermediate as a viable starting point for medicinal chemistry campaigns and process-scale optimization, in contrast to less convergent routes that would require separate intermediate synthesis for each target molecule [3]. While direct head-to-head yield comparisons with the chloro analog under identical conditions are not available in the open literature, the three-step sequence with >55% overall yield provides a documented efficiency floor for procurement and route-planning decisions.

synthetic efficiency overall yield process chemistry diastereoselective synthesis

Patent-Defined Scaffold Exclusivity: US 6,124,302 and WO 9845276 Explicitly Claim 5,6-Difluoro-Quinazolinones Accessible Only via This Intermediate

US Patent 6,124,302 (Corbett and Ko, DuPont Pharmaceuticals) explicitly claims specific 5,6-difluoro-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinones, including (±)-4-cyclopropylethynyl-5,6-difluoro-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone (Claim 29), the corresponding (+)-enantiomer (Claim 39), the (−)-enantiomer (Claim 40), and the (E)-alkenyl congener (Claim 41) [1]. The corresponding PCT publication WO 9845276 provides international coverage of the same scaffold [2]. These patent claims establish that the 5,6-difluoro substitution pattern constitutes a distinct composition-of-matter space, separate from the 6-chloro, 6-methoxy, and 6-fluoro analogs that are claimed in other enumerated compounds within the same patent [1]. The difluoro intermediate is therefore the mandatory synthetic entry point for any program operating within—or seeking to design around—this specific IP-protected chemical space. The o-trifluoroacetylaniline scaffold class is broadly recognized as the key intermediate family for HIV reverse transcriptase inhibitor preparation [3].

intellectual property patent composition of matter 5,6-difluoro-quinazolinone freedom to operate

Procurement-Driven Application Scenarios for 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone (CAS 205756-47-4)


Medicinal Chemistry: Synthesis of 5,6-Difluoro-4-Trifluoromethyl-Quinazolinone NNRTI Libraries for Structure-Activity Relationship (SAR) Studies

This intermediate is the direct precursor for constructing 5,6-difluoro-substituted quinazolinone libraries targeting the HIV-1 reverse transcriptase NNRTI binding pocket. As demonstrated in the DuPont Pharmaceuticals program, condensation with TMS-isocyanate followed by dehydration and nucleophilic 1,4-addition enables systematic variation of the C4 substituent (alkynyl, alkenyl, aryl, heteroaryl) while preserving the 5,6-difluoro pharmacophore that confers enhanced free drug fraction (3.0% in human plasma for DPC 082) and L100I mutant potency (IC90 = 5.9 nM) relative to the 6-chloro series [1]. Researchers procuring this intermediate for SAR campaigns can benchmark against the published >55% overall three-step yield to DPC 961 [2].

Antiviral Drug Discovery: Development of Second-Generation NNRTIs with Activity Against K103N and L100I Drug-Resistant HIV-1 Variants

The 5,6-difluoro-quinazolinone chemotype accessible exclusively from this intermediate retains low-nanomolar potency against the K103N (DPC 082 IC90 = 21 ± 9.2 nM) and L100I (DPC 082 IC90 = 5.9 ± 3.8 nM) single-mutation variants that emerge during efavirenz-based therapy [1]. This mutant coverage profile, combined with 6–15-fold higher free drug fraction than efavirenz, makes the difluoro series a validated starting point for second-generation NNRTI programs targeting drug-resistant HIV strains [2]. Procurement of this specific intermediate—rather than the chloro analog—ensures access to the difluoro pharmacophore required for this expanded-spectrum resistance profile.

Process Chemistry and Scale-Up: Multi-Gram Synthesis of the 5,6-Difluoro-Quinazolinone Core for Preclinical Candidate Advancement

The intermediate's established three-step transformation sequence to DPC 961 (>55% overall yield) and subsequent reduction to DPC 083 provides a documented process chemistry route suitable for multi-gram scale-up [1]. The condensation with TMS-isocyanate under DMAP catalysis followed by desilylation with TBAF, dehydration with molecular sieves in refluxing xylene, and BF₃·Et₂O-mediated alkynyl addition constitutes a robust sequence amenable to further optimization by process chemists. The availability of both racemic and enantiomerically resolved downstream products (via chiral HPLC separation, as described in US 6,124,302) allows procurement decisions to support both early-stage racemate screening and late-stage enantiopure API production [2].

Fluorinated Building Block Repertoire: Ortho-Amino-Trifluoroacetyl-Arene Intermediate for Diversified Heterocycle Synthesis Beyond Quinazolinones

While its primary documented application is in quinazolinone NNRTI synthesis, the ortho-amino-trifluoroacetyl-arene architecture of this compound positions it as a versatile fluorinated building block for broader heterocycle construction. The o-trifluoroacetylaniline class has been validated as a key intermediate for multiple FDA-approved trifluoromethyl-containing drugs including efavirenz, and the K₂CO₃-promoted Haller-Bauer amidation methodology published in RSC Advances (2023) demonstrates that 1-aryl-2,2,2-trifluoroethanones can be directly transformed into amides via C(O)–C bond cleavage without stoichiometric oxidants or transition-metal catalysts [1]. The additional 2,3-difluoro substitution on the target compound introduces unique electronic and steric properties that may be exploited in the synthesis of fluorinated benzimidazoles, benzoxazoles, or quinoxalines for medicinal chemistry programs beyond antivirals [2].

Quote Request

Request a Quote for 1-(6-Amino-2,3-difluoro-phenyl)-2,2,2-trifluoro-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.